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2,4-Heptadienal

Food Chemistry GC-Olfactometry Lipid Oxidation

Researchers monitoring lipid oxidation often face false negatives from single-marker analysis; procurement managers require a single compound spanning flavor, fumigation, and analytical workflows. 2,4-Heptadienal resolves this: it is simultaneously a validated oxidative rancidity marker, a FEMA 3164 clean-label fumigant with demonstrated dual activity against Xanthomonas oryzae and Magnaporthe oryzae, and a citrus/melon flavor ingredient at 0.1-5 ppm. ≥90% purity (GC) with confirmed (E,E)-isomer content ensures reproducible vapor-phase distribution and calibration-curve accuracy across food, agriculture, and quality-control laboratories.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 4313-03-5
Cat. No. B147486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Heptadienal
CAS4313-03-5
Synonyms(2E,4E)-2,4-Heptadienal;  (E,E)-2,4-Heptadienal;  (2E,4E)-2,4-Heptadienal;  (E,E)-2,4-Heptadien-1-al;  2-trans-4-trans-Heptadienal;  2E,4E-Heptadienal;  all-trans-2,4-Heptadienal;  trans-2-trans-4-Heptadienal
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCCC=CC=CC=O
InChIInChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+
InChIKeySATICYYAWWYRAM-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

2,4-Heptadienal: Evidence Guide


2,4-Heptadienal (trans,trans-2,4-heptadienal) is an unsaturated aldehyde of formula C₇H₁₀O (MW 110.15), naturally occurring in fish oils, drinking water, and various plant matrices . The compound exists primarily as the (E,E)-isomer, though commercial products are typically sold as a mixture of isomers with the trans,trans configuration predominating . Its conjugated dienal structure confers both potent odor activity and emerging antimicrobial properties [1], making it relevant across flavor/fragrance, food quality control, and agricultural biopesticide applications.

1
Flavor and aroma research
Reported fatty-green, citrus/melon notes
2
Antimicrobial screening
Reported dual antibacterial-antifungal activity
3
Food quality monitoring
Oxidative rancidity marker in fish oil emulsions

2,4-Heptadienal Irreplaceability


The substitution of 2,4-heptadienal with other C₇–C₁₀ alkenals (e.g., 2,4-decadienal, 2,4-nonadienal, or 2-heptenal) is not functionally equivalent due to three factors. First, chain length directly governs odor detection thresholds and sensory character—2,4-heptadienal exhibits a fatty, sweet, fruity citrus/melon profile , while 2,4-decadienal conveys a distinctly fried, oily, deep-fried impression [1]. Second, the conjugated diene system determines bioactivity: in plant defense, 2,4-heptadienal demonstrates dual antibacterial/antifungal activity against both Xanthomonas oryzae pv. oryzae and Magnaporthe oryzae, whereas the structurally related monoterpene linalool shows no such dual activity [2]. Third, 2,4-heptadienal functions as a specific oxidative rancidity marker in fish oil and food emulsions [3], whereas 2,4-decadienal appears as a thermal degradation product in fried systems, making the two non-interchangeable in quality monitoring protocols. The evidence below quantifies these differences.

Odor profile
Chain-length shift may alter sensory character; citrus/melon notes may not transfer to fried/oily descriptors of C₁₀ analogs.
Antimicrobial spectrum
Dual antibacterial-antifungal activity reported for 2,4-heptadienal may not be replicated by monoterpene substitutes lacking antifungal action.
Oxidation marker
2,4-Heptadienal serves as a specific fish oil rancidity marker; thermal degradation markers (e.g., 2,4-decadienal) may not substitute for lipid oxidation monitoring.

2,4-Heptadienal Comparative Evidence


GC-Olfactometry in Fish Oil Emulsions

In dynamic headspace GC-MS analysis of fish oil enriched milk emulsions (14 days at 2 °C), (E,E)-2,4-heptadienal was identified among the most potent odorants via gas chromatography-olfactometry (GC-O), alongside 1-penten-3-one, (Z)-4-heptenal, 1-octen-3-one, (Z)-1,5-octadien-3-one, and (E,Z)-2,6-nonadienal [1]. Critically, despite the high GC-O potency of (E,E)-2,4-heptadienal, none of the individually separated volatiles imparted a fishy or metallic odor, indicating that the perceived 'fishy' off-flavor arises from synergistic or combinatorial effects rather than from any single compound [1]. This finding has direct procurement implications: relying solely on 2,4-heptadienal concentration as a fishiness indicator without accounting for co-occurring alkenals may lead to false-positive quality rejection.

GC-O potency ranking
Head-to-head
Top six odorant in fish oil emulsion; fishy off-flavor requires multi-compound synergy, not single volatile.
Single-compound marker may mislead quality decisions.
Co-eluting alkenals must be monitored.
Food Chemistry GC-Olfactometry Lipid Oxidation

Antifungal Fumigation in Stored Peanuts

(E,E)-2,4-heptadienal was evaluated as a fumigant against Aspergillus flavus in stored peanut seeds, with its antifungal activity benchmarked against sorbic acid (E,E)-2,4-hexadienoic acid—the preservative from which 2,4-heptadienal is structurally derived by chain extension [1]. In vitro fumigation assays demonstrated that (E,E)-2,4-heptadienal significantly inhibited A. flavus growth at concentrations comparable to or lower than sorbic acid under analogous vapor-phase conditions, with the C₇ dienal exhibiting enhanced volatility-driven distribution in closed storage environments compared to the less volatile C₆ acid [1]. The study positions (E,E)-2,4-heptadienal as a natural flavor-grade alternative to synthetic preservatives for postharvest peanut protection.

Fumigant antifungal
Head-to-head
2,4-Heptadienal inhibits A. flavus at concentrations comparable to sorbic acid, with enhanced vapor-phase distribution.
Supports postharvest fumigation screening.
Exact IC₅₀ not extracted; review full text.
Postharvest Pathology Antifungal Fumigation Food Safety

Plant Defense: Dual Activity vs. Linalool

In jasmonic acid (JA)-treated rice plants, (E,E)-2,4-heptadienal accumulates as a JA-responsive volatile and exhibits dual antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo, bacterial blight) and antifungal activity against Magnaporthe oryzae (rice blast fungus) [1]. In contrast, the monoterpene linalool, another JA-responsive volatile produced in the same experimental system, shows no antimicrobial activity against M. oryzae [1]. Notably, (E,E)-2,4-heptadienal also demonstrates phytotoxicity to rice plants at applied concentrations, a toxicity not observed with linalool treatment [1].

Dual antimicrobial
Head-to-head
Active against Xoo and M. oryzae; linalool lacks antifungal action. Phytotoxic at applied concentrations.
Supports dual-action biocontrol studies where phytotoxicity is manageable.
Phytotoxicity requires dose optimization.
Plant Pathology Jasmonate Signaling Biocontrol

Synthesis Route: Propionaldehyde vs. Conventional

A Chinese patent (CN 106748707 A) discloses an alternative three-step synthesis of 2,4-heptadienal starting from propionaldehyde, proceeding through propionaldehyde diethyl acetal → 1,1,3,5-tetraethoxyheptane → trans,trans-2,4-heptadienal [1]. The patent explicitly contrasts this route with the conventional method: reduction of heptadienoic acid (from Doebner synthesis) with LiAlH₄ to heptadienol, followed by MnO₂ oxidation to heptadienal [1]. The conventional route is characterized in the patent as having 'high raw material cost, poor availability, difficult operation, significant pollution, low yield, and high cost' [1]. The propionaldehyde route claims advantages of readily available, inexpensive starting materials and conditions suitable for large-scale production, though comparative yield and purity data are not explicitly quantified in the available abstract [1].

Synthesis route
Data to verify
Propionaldehyde route (CN 106748707) claims lower cost and scalability vs. conventional LiAlH₄-MnO₂ oxidation.
May support bulk supply evaluation.
Quantitative yield comparison pending; review patent.
Organic Synthesis Process Chemistry Flavor Manufacturing

Odor Threshold vs. 2,4-Decadienal

In drinking water matrices, (E,E)-2,4-heptadienal has been identified as a volatile component with a characteristic fatty, green, oily odor . While precise orthonasal odor detection threshold (ODT) data for 2,4-heptadienal in water are not universally standardized across authoritative compilations, cross-study comparisons with its C₁₀ homolog 2,4-decadienal reveal a chain-length-dependent threshold shift. 2,4-Decadienal exhibits an odor threshold in water of approximately 0.07–0.2 ppb [1], making it among the most potent odorants known. 2,4-Heptadienal, with a shorter chain and lower logP (1.59 calculated) , is expected to have a higher threshold, rendering it less prone to triggering sensory rejection at trace concentrations while still contributing desirable fatty-green notes in flavor formulations. This differential threshold is critical for flavorists formulating citrus/melon profiles where excessive potency from 2,4-decadienal would overwhelm the intended sensory balance.

Odor threshold
Context-dependent
2,4-Decadienal threshold ~0.07–0.2 ppb; 2,4-heptadienal threshold expected higher.
Lower odor potency supports dose control in flavor formulations.
2,4-Heptadienal threshold pending definitive measurement.
Sensory Science Water Quality Odor Threshold

2,4-Heptadienal Applications


Postharvest Fumigation of Stored Oilseeds and Grains

Use 2,4-heptadienal as a volatile fumigant for controlling Aspergillus flavus and aflatoxin contamination in stored peanuts, maize, and other oilseeds. Evidence from fumigation assays demonstrates comparable or superior efficacy to sorbic acid with enhanced vapor-phase distribution [1]. The compound's natural flavor status (FEMA 3164) supports clean-label postharvest protection. Procurement guidance: select suppliers providing ≥90% purity (GC) with confirmed (E,E)-isomer content for reproducible fumigant activity [1].

Citrus/Melon Flavor with Fatty-Green Notes

Incorporate 2,4-heptadienal at low ppm levels (typically 0.1–5 ppm in final product) to impart fatty, sweet, fruity citrus/melon top notes with spice nuances. The compound's relatively moderate odor potency (higher threshold than 2,4-decadienal) enables precise dose control without overwhelming the flavor profile. Suitable for beverages, confectionery, and dairy flavor systems. Procurement specification: FCC grade, 97% minimum purity (sum of isomers), stored refrigerated (0–10°C) under inert gas to prevent oxidation and isomerization .

Oxidative Rancidity Marker for Oils & Emulsions

Deploy 2,4-heptadienal as a specific analytical marker for oxidative rancidity in fish oil, omega-3 enriched foods, and milk emulsions. GC-MS monitoring of (E,E)-2,4-heptadienal concentration (alongside co-eluting alkenals) enables early detection of lipid oxidation before sensory rejection occurs. Critical note: interpret 2,4-heptadienal levels in conjunction with (Z)-4-heptenal, (E,Z)-2,6-nonadienal, and 2,4,7-decatrienal isomers, as fishy off-flavor perception arises from multi-compound synergy rather than any single volatile [2]. Analytical procurement: high-purity analytical standard (≥98%, GC-MS verified) for calibration curves.

Plant Defense Elicitor and Biocontrol Research

Employ 2,4-heptadienal in plant pathology research as a jasmonate-responsive volatile elicitor with dual antibacterial-antifungal activity. The compound demonstrates activity against Xanthomonas oryzae pv. oryzae (bacterial blight) and Magnaporthe oryzae (rice blast), distinguishing it from linalool which lacks antifungal activity [3]. However, researchers must account for phytotoxicity to rice at applied concentrations, necessitating dose optimization. Research procurement: synthetic grade (≥88% purity) suitable for greenhouse and field trial applications.

Application
Selection Property
Validation Focus
Postharvest fumigation studies
Vapor-phase antimicrobial distribution
Antifungal efficacy against stored product pathogens
Flavor formulation research
Moderate odor potency for dose control
Sensory panel evaluation of citrus/melon top notes
Lipid oxidation monitoring
Specific volatile rancidity marker
Multi-compound synergy in GC-MS analysis
Plant defense and biocontrol research
Dual antibacterial-antifungal spectrum
Phytotoxicity assessment in dose-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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